![molecular formula C19H24N2O2 B4007848 2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves complex reactions and methodologies. For instance, a study on the synthesis of nicotinic acid complexes highlights the preparation of compounds through hydrogen bonds and structural determination via X-ray diffraction, revealing insights into molecular assembly and interactions (Goher et al., 2003). Another approach involves the synthesis and characterization of nicotinic acid derivatives through NMR, IR, and X-ray diffraction, offering a deep dive into the compound's molecular geometry and electronic properties (Dege et al., 2014).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives reveals detailed information about the arrangement of atoms, bond lengths, and angles. For example, the structure and spectroscopic properties of 2-(methylthio)nicotinic acid were investigated using DFT calculations and spectroscopic methods, providing insights into conformations and electronic properties (Gökce & Bahçelī, 2013).
Chemical Reactions and Properties
Nicotinic acid and its derivatives participate in various chemical reactions, forming complexes and undergoing transformations that are crucial for their application in different fields. For instance, the conversion of toxic alkaloids into acidic ionic liquid catalysts, as seen with nicotinium sulfate, demonstrates the potential for sustainable and eco-friendly chemical processes (Tamaddon & Azadi, 2017).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as crystal structures and thermal behaviors, are essential for understanding their stability and application potential. The synthesis and crystal structure analysis of nicotinic acid complexes provide valuable data on their arrangement and interactions, which influence their physical properties (Hu et al., 2010).
Chemical Properties Analysis
Investigating the chemical properties of nicotinic acid derivatives, including reactivity and functional group transformations, is crucial for their application in synthesis and industry. A review on ecological methods to produce nicotinic acid highlights the importance of green chemistry and the need for environmentally friendly production techniques (Lisicki et al., 2022).
Scientific Research Applications
Industrial Production
Nicotinic acid, a key component of this compound, is essential for humans and animals, and used in various industrial applications. A literature review highlights the need for ecological methods to produce nicotinic acid from commercially available raw materials, focusing on potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Properties
Studies have shown that derivatives of nicotinic acid, such as 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, possess hypoglycemic properties without the undesirable mechanisms of action associated with nicotinic acid (Youngdale & Oglia, 1985). Additionally, nicotinic acid complexes have been used in treating hypercholesterolemia (Athimoolam & Natarajan, 2007).
Chemical Synthesis and Analysis
The synthesis of nicotinic acid-based amino acid units and pseudopeptides bearing an amidoxime function on the pyridine ring has been developed, showcasing the versatility of nicotinic acid in chemical synthesis (Ovdiichuk et al., 2015). Studies also focus on the molecular structure, spectroscopic properties, and DFT calculations of derivatives like 2-(methylthio)nicotinic acid, providing insights into the physical and chemical properties of these compounds (Gökce & Bahçelī, 2013).
Catalysis and Chemical Reactions
Nicotinum methane sulfonate, derived from nicotinic acid, has been characterized as a nature-based, recyclable, and reusable catalyst for the synthesis of various compounds, demonstrating the role of nicotinic acid derivatives in catalytic processes (Tamaddon & Azadi, 2018).
Biological and Medical Research
The analogs of nicotinic acid have been studied for their vasorelaxation and antioxidation properties, indicating potential therapeutic applications in medicine (Prachayasittikul et al., 2010).
Extraction and Separation Processes
Research has been conducted on the intensification of nicotinic acid separation using organophosphorous solvating extractants, indicating its importance in chemical engineering and industrial processes (Kumar, Wasewar, & Babu, 2008).
properties
IUPAC Name |
2-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-7-15-11-14(3)12-16(8-5-2)21(15)13-18-17(19(22)23)9-6-10-20-18/h4-6,9-11,15-16H,1-2,7-8,12-13H2,3H3,(H,22,23)/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOGSIYPKQCVBO-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(C1)CC=C)CC2=C(C=CC=N2)C(=O)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](N([C@H](C1)CC=C)CC2=C(C=CC=N2)C(=O)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.